1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound, with its multiple methoxy groups, exhibits unique chemical properties that make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine followed by cyclization can yield the desired isoquinoline derivative . Industrial production methods often employ catalytic processes to enhance yield and efficiency. The use of ionic organic solids as catalysts has been explored to achieve more sustainable and green synthesis .
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, enhancing its chemical diversity.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological pathways and interactions.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one exerts its effects involves interactions with various molecular targets. It can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one include other isoquinoline derivatives such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its bioactive properties.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-6-5-11(7-15(14)23-2)19-13-10-17(25-4)16(24-3)8-12(13)9-18(21)20-19/h5-8,10,19H,9H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZHCGUJXUTMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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